molecular formula C9H6Cl2O4 B14683448 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 29000-30-4

6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B14683448
CAS No.: 29000-30-4
M. Wt: 249.04 g/mol
InChI Key: BKBCSHBUQIXDFS-UHFFFAOYSA-N
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Description

6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a dioxaspirodecadiene ring system. The spirocyclic framework is a common motif in many natural products and synthetic compounds, contributing to their biological activity and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a dioxane derivative in the presence of a strong acid or base to facilitate the cyclization process . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxaspirodecadiene oxides, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to the presence of chlorine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds. Its specific substitution pattern and structural features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

29000-30-4

Molecular Formula

C9H6Cl2O4

Molecular Weight

249.04 g/mol

IUPAC Name

6,10-dichloro-2-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C9H6Cl2O4/c1-4-8(13)15-9(14-4)6(10)2-5(12)3-7(9)11/h2-4H,1H3

InChI Key

BKBCSHBUQIXDFS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2(O1)C(=CC(=O)C=C2Cl)Cl

Origin of Product

United States

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